molecular formula C16H14N6OS B6714689 N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B6714689
M. Wt: 338.4 g/mol
InChI Key: IYVUQWVVAZQLHA-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide is a complex heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of benzimidazole, pyrazole, and thiazole rings, which contribute to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6OS/c1-9-13(24-15(18-9)10-7-17-22(2)8-10)14(23)21-16-19-11-5-3-4-6-12(11)20-16/h3-8H,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVUQWVVAZQLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN(N=C2)C)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminobenzimidazole with 4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid under acidic conditions . The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-benzimidazol-2-yl)-4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxamide stands out due to its unique combination of benzimidazole, pyrazole, and thiazole rings, which confer distinct chemical and biological properties. Its ability to inhibit CDK2 with high specificity makes it a promising candidate for anticancer drug development.

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